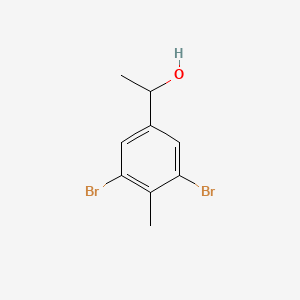

1-(3,5-Dibromo-4-methylphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O |

|---|---|

Molecular Weight |

293.98 g/mol |

IUPAC Name |

1-(3,5-dibromo-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H10Br2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3 |

InChI Key |

ZNESJZDYPGIQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(C)O)Br |

Origin of Product |

United States |

Contextualization and Research Landscape of 1 3,5 Dibromo 4 Methylphenyl Ethanol

Positioning within Arylethanol and Brominated Aromatic Compound Research

1-(3,5-Dibromo-4-methylphenyl)ethanol is a member of the arylethanol family, a class of compounds characterized by a hydroxyethyl (B10761427) group attached to an aromatic ring. Arylethanols are significant precursors and intermediates in organic synthesis. The core structure of 1-phenylethanol, for instance, is a common motif in natural products and pharmaceuticals. The introduction of substituents onto the phenyl ring dramatically influences the chemical and physical properties of the molecule.

The presence of two bromine atoms on the phenyl ring places this compound squarely within the domain of brominated aromatic compounds. Brominated aromatics are of considerable interest due to their utility as synthetic intermediates, particularly in cross-coupling reactions, and their presence in a wide array of biologically active molecules. The bromine atoms act as versatile synthetic handles, allowing for the introduction of other functional groups. Furthermore, the 3,5-dibromo substitution pattern, meta to the ethanol (B145695) group, influences the electronic properties and reactivity of the aromatic ring. The additional methyl group at the 4-position further modifies these properties through its electron-donating inductive effect.

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of this compound itself is not widely documented in historical literature, suggesting it is a compound of more recent interest or a specialized intermediate. However, the synthetic strategies to construct such a molecule are well-established and have evolved over time. The likely synthetic precursor is 1-(3,5-dibromo-4-methylphenyl)ethanone, an aromatic ketone.

Historically, the synthesis of the precursor would begin with the dibromination of p-toluidine (4-methylaniline). A common historical method for the bromination of activated aromatic rings like p-toluidine involves treatment with bromine in a suitable solvent such as glacial acetic acid. Subsequent removal of the amino group via diazotization followed by reduction would yield 3,5-dibromo-4-methyltoluene. Friedel-Crafts acylation of this dibrominated toluene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would then furnish the desired ketone, 1-(3,5-dibromo-4-methylphenyl)ethanone.

The final step, the reduction of the ketone to the corresponding alcohol, has seen significant development. Early methods often employed metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are still widely used for their efficiency and reliability in reducing ketones to secondary alcohols. More recent advancements have focused on catalytic transfer hydrogenation and asymmetric reduction methods to achieve higher yields and, if desired, enantioselectivity. For instance, catalytic transfer hydrogenation using a hydrogen donor like isopropanol over a metal catalyst is an effective method for this transformation.

| Precursor Compound | Synthetic Step | Reagents |

| p-Toluidine | Dibromination | Bromine, Glacial Acetic Acid |

| 4-Amino-3,5-dibromotoluene | Deamination | Sodium nitrite, Hypophosphorous acid |

| 3,5-Dibromo-4-methyltoluene | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride |

| 1-(3,5-Dibromo-4-methylphenyl)ethanone | Reduction | Sodium borohydride or Catalytic Transfer Hydrogenation |

Current Research Trajectories and Academic Significance

While specific research focused solely on this compound is limited, its academic significance can be inferred from the current research trends in related fields. The primary interest in this and similar molecules likely lies in their potential as building blocks in medicinal chemistry and materials science.

The 3,5-dibromo-4-methylphenyl moiety is a key structural feature. Brominated compounds are known to exhibit a range of biological activities, and the specific substitution pattern can be crucial for target binding and selectivity. Research into substituted phenylethanol derivatives often explores their potential as novel therapeutic agents. For example, various substituted 2-amino-2-phenylethanol derivatives have been investigated as agonists for β2-adrenoceptors, which are important targets for the treatment of asthma and chronic obstructive pulmonary disease (COPD) nih.gov. The presence of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Furthermore, the bromine atoms serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile construction of more complex molecular architectures, which is a cornerstone of modern drug discovery and materials science. Therefore, this compound can be viewed as a versatile intermediate for the synthesis of a library of compounds for biological screening or for the development of novel organic materials.

Overview of Major Research Themes and Objectives

The major research themes surrounding compounds like this compound can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: The synthesis of highly substituted aromatic compounds with specific substitution patterns remains an active area of research. The development of more efficient, selective, and environmentally friendly methods for bromination, acylation, and reduction is a continuous objective.

Medicinal Chemistry and Drug Discovery: A primary objective is the use of such compounds as scaffolds for the synthesis of new biologically active molecules. The 3,5-dibromo-4-methylphenyl group can be systematically modified to probe structure-activity relationships (SAR) and optimize lead compounds. Research may focus on a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurology, where brominated natural products and synthetic compounds have shown promise.

Materials Science: The incorporation of halogenated aromatic units into larger polymeric or supramolecular structures can impart desirable properties such as flame retardancy, altered electronic properties, and specific packing arrangements in the solid state. Research in this area would focus on synthesizing novel polymers or liquid crystals incorporating the this compound motif.

| Research Theme | Key Objectives |

| Synthetic Methodology | - Improve reaction efficiency and yield. - Enhance regioselectivity in aromatic substitution. - Develop greener and more sustainable synthetic routes. |

| Medicinal Chemistry | - Synthesize libraries of derivatives for biological screening. - Investigate structure-activity relationships. - Optimize pharmacokinetic and pharmacodynamic properties. |

| Materials Science | - Develop novel flame-retardant materials. - Synthesize new organic electronic materials. - Explore the impact of substitution on solid-state properties. |

Synthetic Methodologies and Strategic Approaches for 1 3,5 Dibromo 4 Methylphenyl Ethanol

Enantioselective Synthesis Pathways

The synthesis of single-enantiomer 1-(3,5-Dibromo-4-methylphenyl)ethanol is predominantly approached through the asymmetric reduction of its corresponding ketone. Other methods, such as the use of chiral auxiliaries and the resolution of racemic mixtures, also present viable pathways.

Asymmetric Reduction of 1-(3,5-Dibromo-4-methylphenyl)ethanone

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of 1-(3,5-Dibromo-4-methylphenyl)ethanone. This can be achieved through several catalytic methods.

Asymmetric transfer hydrogenation and catalytic hydrogenation are powerful tools for the enantioselective reduction of aromatic ketones. mdpi.com These reactions typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. For the reduction of substituted acetophenones, ruthenium complexes of chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in conjunction with a chiral diamine ligand have proven to be highly effective. acs.orgacs.org

The proposed mechanism often involves a metal-ligand bifunctional catalysis, where a hydride is transferred from the metal center to the carbonyl carbon, and a proton is transferred from the chiral ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. acs.org The steric and electronic properties of the chiral ligands create a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the ketone. The presence of substituents on the aromatic ring of the acetophenone (B1666503) can influence the electronic and steric environment of the carbonyl group, thereby affecting the efficiency and enantioselectivity of the reduction. nih.gov

Illustrative Data for Catalytic Hydrogenation

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Ru(II)-BINAP/Diamine | Acetophenone | >98% | >95% |

| Rh(III)-TsDPEN | Substituted Acetophenones | up to 99% | High |

Another established method for the asymmetric reduction of ketones involves the use of stoichiometric chiral hydride reagents. These reagents are typically prepared by modifying common hydride sources, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), with chiral ligands, often amino alcohols. organicreactions.orgacs.org For instance, reagents prepared from borane (B79455) and chiral amino alcohols have been studied for the asymmetric reduction of aromatic ketones. rsc.org

One well-known example is the CBS reduction, which utilizes a borane reagent in the presence of a catalytic amount of an oxazaborolidine derived from a chiral amino alcohol. nih.gov This method is highly effective for the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity. The chiral auxiliary temporarily attaches to the reducing agent, creating a chiral environment that directs the hydride delivery to one face of the carbonyl group.

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. ftb.com.hr Whole-cell biotransformations using yeasts, fungi, or bacteria, as well as isolated enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are capable of reducing a wide array of substituted acetophenones with excellent enantioselectivity. researchgate.netmdpi.com

These enzymatic reductions typically follow Prelog's rule, where the hydride is delivered to the Re face of the carbonyl group, yielding the (S)-alcohol, although anti-Prelog reductases are also known. The substrate scope of these biocatalysts is broad, and they can tolerate various substituents on the aromatic ring, including halogens. psu.edu The reaction conditions are generally mild, proceeding in aqueous media at or near room temperature. The enantioselectivity of these reactions is often very high, frequently exceeding 99% ee. The use of whole-cell systems has the added advantage of in-situ cofactor regeneration. psu.edu

Illustrative Data for Biocatalytic Reduction of Substituted Acetophenones

| Biocatalyst | Substrate | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | 4-Chloroacetophenone | >99% (S) | High |

| Candida zeylanoides | Substituted Acetophenones | up to 99% | High researchgate.net |

Chiral Auxiliary-Mediated Asymmetric Induction

In this strategy, a chiral auxiliary is covalently attached to the prochiral ketone, forming a diastereomeric intermediate. wikipedia.org Subsequent reduction of the carbonyl group is then directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess. After the reduction, the chiral auxiliary is cleaved to yield the enantiomerically enriched alcohol. A variety of chiral auxiliaries, such as those based on oxazolidinones or camphorsultam, have been developed for this purpose. wikipedia.org While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Resolution of Racemic Mixtures

Should a racemic mixture of this compound be synthesized, it can be resolved into its constituent enantiomers through various techniques. Kinetic resolution is a common approach, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. jocpr.com

This can be accomplished through enzymatic methods, such as lipase-catalyzed acylation, where one enantiomer is selectively esterified. rsc.org Non-enzymatic methods using chiral acylation catalysts have also been developed. acs.orgnih.govnih.gov The success of a kinetic resolution depends on the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A high selectivity factor is necessary to obtain both the product and the unreacted starting material with high enantiomeric excess.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for the resolution of racemic alcohols is their conversion into a mixture of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. chadsprep.com For a racemic alcohol like this compound, this process would typically involve a two-step procedure.

First, the racemic alcohol is reacted with a dicarboxylic anhydride (B1165640), such as phthalic anhydride, to form a racemic mixture of half-esters. This reaction introduces a carboxylic acid functional group, which can then be reacted with an enantiomerically pure chiral base (a resolving agent), such as (+)-cinchotoxine or a chiral amine like 1-phenylethylamine. chadsprep.com This acid-base reaction results in the formation of a pair of diastereomeric salts.

The differing physical properties of these diastereomeric salts, most notably their solubility in a given solvent, allows for their separation by careful fractional crystallization. Once a diastereomeric salt has been isolated in a pure form, the chiral auxiliary can be removed by treatment with a base to regenerate the enantiomerically enriched half-ester. Subsequent hydrolysis of the ester linkage then yields the desired enantiomer of this compound. The choice of resolving agent and crystallization solvent is crucial and often requires empirical screening to achieve efficient separation.

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly common for secondary alcohols. nih.gov

Lipases are frequently employed enzymes for the kinetic resolution of racemic secondary alcohols, including derivatives of 1-phenylethanol. nih.govnih.gov This technique typically involves the enantioselective acylation of the alcohol. In a typical procedure, the racemic this compound would be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770), for example, Candida antarctica lipase B (CAL-B). uni-muenchen.de

One enantiomer of the alcohol will react significantly faster with the acylating agent, leading to the formation of the corresponding ester in high enantiomeric excess, while the unreacted alcohol becomes enriched in the other enantiomer. For instance, in the kinetic resolution of (R,S)-1-phenylethanol, Novozyme 435 (an immobilized form of CAL-B) has been used to achieve high enantiomeric excess of the remaining (S)-alcohol. nih.gov The efficiency of the resolution is dependent on various factors, including the choice of enzyme, acyl donor, solvent, and temperature. nih.gov After the reaction, the acylated and unreacted alcohol can be separated by standard chromatographic techniques.

The following table summarizes typical conditions used in the enzymatic kinetic resolution of the parent compound, 1-phenylethanol, which can be considered as a starting point for the development of a resolution protocol for this compound.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Reference |

| Novozyme 435 | Vinyl acetate | n-Hexane | 42 | nih.gov |

| Aspergillus oryzae lipase | Vinyl acetate | Methyl tert-butyl ether | 30 | nih.gov |

| Steapsin lipase | Vinyl acetate | Hexane | 55 | nih.gov |

Non-Stereoselective Synthetic Routes

A common and straightforward non-stereoselective route to this compound involves the reduction of the corresponding ketone, 1-(3,5-dibromo-4-methylphenyl)ethanone. This ketone precursor is commercially available or can be synthesized.

The reduction of the ketone to the secondary alcohol can be readily achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). chemicalbook.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. chemicalbook.comgoogle.com

Alternatively, a Grignard reaction provides another route to this compound. Starting from 3,5-dibromo-4-methylbenzaldehyde, reaction with a methylmagnesium halide (e.g., CH₃MgBr) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, would yield the desired this compound. chemspider.com

Derivatization and Functional Group Interconversions of the Compound

The chemical reactivity of this compound is dictated by its three main functional components: the hydroxyl group, the aromatic bromine substituents, and the methylphenyl moiety.

Reactions at the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

Oxidation: The secondary alcohol functionality can be oxidized back to the corresponding ketone, 1-(3,5-dibromo-4-methylphenyl)ethanone. This transformation can be accomplished using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of secondary alcohols to ketones, typically performed in a solvent like dichloromethane. jk-sci.comrsc.org

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. wikipedia.org This SN2 reaction involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. However, due to the steric hindrance around the secondary benzylic carbon of this compound, this reaction would be most efficient with unhindered primary alkyl halides. wikipedia.org

Esterification: Esters of this compound can be readily prepared by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine. libretexts.orgorganic-chemistry.org Alternatively, a variety of modern esterification methods, such as the Mitsunobu reaction, could also be employed. researchgate.net

Transformations of the Aromatic Bromine Substituents (e.g., Metalation, Reductive Debromination)

Metalation: The bromine atoms on the aromatic ring can be exchanged for a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. rsc.org This reaction usually involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. In the case of this compound, the acidic hydroxyl proton would need to be considered. The reaction would likely require at least two equivalents of the organolithium reagent, one to deprotonate the alcohol and the second to perform the halogen exchange. The regioselectivity of the exchange (i.e., which of the two bromine atoms reacts) would be an important consideration, potentially influenced by the directing effects of the other substituents. Such organometallic intermediates are valuable for the formation of new carbon-carbon bonds by reaction with various electrophiles.

Reductive Debromination: One or both of the bromine atoms can be removed and replaced with a hydrogen atom through reductive debromination. A common method for this transformation is catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source. researchgate.netchemistrysteps.com This method is often chemoselective, allowing for the removal of aryl bromides in the presence of other functional groups. gla.ac.uk

Modifications of the Methylphenyl Moiety

The methyl group on the aromatic ring is susceptible to free-radical halogenation, particularly at the benzylic position. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) can introduce a bromine atom onto the methyl group, forming a benzylic bromide. chadsprep.comlibretexts.org This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for further functionalization of the molecule at this position.

Multicomponent Reactions and Cascade Processes Utilizing the Compound

Research into multicomponent reactions (MCRs) and cascade processes specifically utilizing this compound as a substrate is not extensively documented in publicly available scientific literature. However, the structural motifs of this compound lend themselves to hypothetical inclusion in such efficient synthetic strategies.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. A hypothetical MCR could involve the dehydration of this compound to form a reactive styrene (B11656) intermediate, which could then participate in a [4+2] cycloaddition with a diene and a dienophile in a one-pot process.

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, could also be envisioned. For instance, a suitably functionalized derivative of this compound could undergo a palladium-catalyzed cascade reaction involving an initial coupling step followed by an intramolecular cyclization to build complex heterocyclic structures.

Table 1: Hypothetical Multicomponent Reaction Involving a Derivative of this compound

| Reactant A | Reactant B | Reactant C | Catalyst | Product |

|---|---|---|---|---|

| 3,5-Dibromo-4-methylstyrene (from dehydration of the title compound) | Maleic anhydride | Furan | None (Thermal) | Diels-Alder adduct |

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing sustainable manufacturing processes. These principles aim to reduce the environmental impact of chemical synthesis through various approaches.

Solvent-Free and Aqueous Reaction Media

The use of solvent-free or aqueous reaction media is a cornerstone of green chemistry, minimizing the use of volatile organic compounds that are often hazardous and environmentally damaging. While specific research on the solvent-free or aqueous synthesis of this compound is limited, the reduction of its precursor, 1-(3,5-Dibromo-4-methylphenyl)ethanone, is a feasible reaction under these conditions. For instance, the reduction could be carried out using a reducing agent like sodium borohydride in water or in a solid-state reaction by grinding the reactants together.

Table 2: Hypothetical Comparison of Reaction Media for the Synthesis of this compound

| Reaction Medium | Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Diethyl Ether | Grignard Reagent | 35 | 2 | 85 |

| Water | Sodium Borohydride | 25 | 4 | 75 |

| Solvent-Free (Grinding) | Sodium Borohydride | 25 | 1 | 80 |

Catalyst Development and Recyclability

Catalysis is a key principle of green chemistry, and the development of efficient and recyclable catalysts is of paramount importance. For the synthesis of this compound, which is commonly prepared by the reduction of the corresponding ketone, various catalytic systems can be employed. The use of heterogeneous catalysts, for example, would facilitate easy separation and recycling, thereby reducing waste and cost. Metal-organic frameworks (MOFs) have been explored as heterogeneous catalysts that can be readily separated and potentially reused. wikipedia.org

A hypothetical scenario could involve the use of a polymer-supported palladium catalyst for the hydrogenation of 1-(3,5-Dibromo-4-methylphenyl)ethanone. Such a catalyst could be filtered off after the reaction, washed, and reused in subsequent batches.

Table 3: Hypothetical Recyclability of a Heterogeneous Catalyst in the Synthesis of this compound

| Cycle | Catalyst | Yield (%) |

|---|---|---|

| 1 | Polymer-supported Pd | 95 |

| 2 | Recycled Polymer-supported Pd | 94 |

| 3 | Recycled Polymer-supported Pd | 93 |

| 4 | Recycled Polymer-supported Pd | 91 |

Atom Economy and Process Intensification

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. primescholars.com The synthesis of this compound via the reduction of 1-(3,5-Dibromo-4-methylphenyl)ethanone with a reducing agent like sodium borohydride has a relatively high atom economy, as the main byproduct is a borate (B1201080) salt.

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production processes. energy.gov This can involve combining multiple unit operations into a single piece of equipment, such as in reactive distillation. mdpi.com For the production of this compound, process intensification could be achieved by using a continuous flow reactor instead of a traditional batch reactor. This would allow for better control over reaction parameters, improved safety, and potentially higher yields and purity.

Table 4: Theoretical Atom Economy for a Synthesis Route to this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| 1-(3,5-Dibromo-4-methylphenyl)ethanone | Sodium Borohydride | This compound | Sodium borate salts | >80% (depending on workup) |

Advanced Structural Elucidation and Stereochemical Characterization

Conformational Analysis and Stereodynamic Studies

The biological activity and physical properties of a molecule are often governed by its three-dimensional shape and flexibility. Conformational analysis of 1-(3,5-Dibromo-4-methylphenyl)ethanol involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds. The key rotational bond is the C-C bond connecting the chiral center to the aromatic ring.

Rotation around this bond gives rise to various conformers, or rotamers, with different energies. The stability of these conformers is influenced by steric hindrance between the hydroxyl group, the methyl group at the chiral center, and the bulky bromine atoms on the phenyl ring. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to map the potential energy surface as a function of the dihedral angle of this bond. These calculations can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them. For substituted styrenes and related compounds, staggered conformations are generally favored over eclipsed ones to minimize steric strain. acs.org

Intermolecular Interactions and Aggregation Behavior

In the solid state and in concentrated solutions, molecules of this compound can interact with each other through various non-covalent forces, leading to self-assembly and aggregation. The primary intermolecular interactions for this compound are hydrogen bonding and halogen bonding.

The hydroxyl group is a classic hydrogen bond donor and acceptor. libretexts.org In the crystalline state, it is expected that molecules of this compound will form hydrogen-bonded networks, with the hydroxyl group of one molecule interacting with the hydroxyl group of a neighboring molecule. researchgate.netresearchgate.net These interactions are highly directional and play a crucial role in determining the crystal packing. rsc.orgrsc.org

Table 2: Summary of Key Structural and Stereochemical Information

| Parameter | Description |

| Chiral Center | The carbon atom bonded to the hydroxyl group, methyl group, hydrogen atom, and the 3,5-dibromo-4-methylphenyl group. |

| Absolute Configuration | Can be determined as (R) or (S) using ECD, ORD, or X-ray crystallography of a suitable derivative. libretexts.org |

| Key Chromophore | The 3,5-dibromo-4-methylphenyl group, which is responsible for the characteristic ECD and ORD signals. |

| Major Conformations | Staggered rotamers resulting from rotation around the C(chiral)-C(aryl) bond are predicted to be the most stable. |

| Primary Intermolecular Interactions | Hydrogen bonding via the hydroxyl group and halogen bonding involving the bromine atoms. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of "1-(3,5-Dibromo-4-methylphenyl)ethanol" at the electronic level. DFT offers a balance between computational cost and accuracy, making it a suitable method for studying molecules of this size.

The electronic structure of "this compound" is characterized by the interplay of the phenyl ring's π-system, the electron-withdrawing bromine atoms, the electron-donating methyl group, and the hydroxyl group of the ethanol (B145695) substituent. Molecular Orbital (MO) theory, as implemented in DFT calculations, helps in visualizing and quantifying these electronic features.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich aromatic ring, indicating the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the ring and the C-Br bonds, suggesting these are the likely sites for nucleophilic interaction or electron acceptance. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Theoretical Electronic Properties of this compound (Calculated at B3LYP/6-31G level)*

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For "this compound," the ESP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The oxygen atom of the hydroxyl group is expected to be a region of high negative potential, making it a prime site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group, in turn, would exhibit a positive potential. The bromine atoms, due to their high electronegativity, also create regions of negative potential, while simultaneously inducing a slight positive potential (a σ-hole) on the outermost portion of the bromine atom, which can participate in halogen bonding. researchgate.netlibretexts.orgmdpi.com The aromatic ring itself will show a nuanced potential surface due to the competing electronic effects of the substituents.

The presence of a rotatable bond between the phenyl ring and the ethanol side chain means that "this compound" can exist in various conformations. The conformational energy landscape describes the relative energies of these different spatial arrangements. By rotating the dihedral angle between the phenyl ring and the C-O bond of the ethanol moiety, a potential energy surface can be generated. The most stable conformer (the global minimum) is likely one where steric hindrance between the hydroxyl group and the bulky bromine atoms is minimized. Less stable conformers (local minima) and the transition states that separate them can also be identified. Understanding the conformational preferences is crucial as different conformers can exhibit distinct reactivity.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of "this compound" over time. rsc.orgacs.orgacs.org By simulating the motion of atoms and molecules, MD can explore the conformational space more extensively than static calculations. These simulations can reveal how the molecule behaves in different solvents and at various temperatures, providing a more realistic picture of its conformational flexibility and intermolecular interactions, such as hydrogen bonding with solvent molecules.

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For "this compound," a potential reaction of interest is acid-catalyzed dehydration to form a substituted styrene (B11656). Transition state theory can be used to locate the transition state structure for this elimination reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of the reaction can be assessed. DFT calculations can elucidate whether the reaction proceeds through an E1 or E2 mechanism by analyzing the structure and energetics of the intermediates and transition states. rsc.orgacs.orgelsevierpure.com

Table 2: Theoretical Activation Energies for a Hypothetical Dehydration Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| E1 Mechanism | 25 |

Note: These values are hypothetical and serve to illustrate the application of transition state analysis.

In Silico Prediction of Reactivity and Selectivity

The electronic and structural information obtained from computational studies can be used to predict the reactivity and selectivity of "this compound" in various chemical reactions. For instance, in electrophilic aromatic substitution reactions, the positions on the aromatic ring most susceptible to attack can be predicted by analyzing the calculated charge distributions and frontier molecular orbitals. rsc.orgnih.gov The directing effects of the bromine, methyl, and hydroxyethyl (B10761427) groups can be computationally quantified. Similarly, the potential for nucleophilic substitution at the carbon bearing the hydroxyl group can be evaluated. These in silico predictions can significantly aid in the design of synthetic routes involving this compound. nih.govrsc.org

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically focused on the Quantitative Structure-Reactivity Relationships (QSRR) or Quantitative Structure-Selectivity Relationships (QSSR) of this compound.

Quantitative structure-activity relationship (QSAR) studies are computational models that aim to describe the relationship between the chemical structures of compounds and their biological activities. researchgate.net This concept can be extended to chemical reactivity (QSRR) and selectivity (QSSR). nih.gov Such studies are valuable for predicting the behavior of new compounds and for understanding reaction mechanisms. chemrxiv.org They typically involve the correlation of molecular descriptors—such as electronic, steric, and hydrophobic parameters—with experimentally determined reactivity or selectivity. nih.gov

For a QSRR/QSSR model to be developed, a dataset of structurally related compounds with corresponding measured reactivity or selectivity data is required. At present, there are no available studies that have included this compound within a series of compounds for the purpose of developing such a predictive model. Therefore, no data tables or detailed research findings on the QSRR/QSSR of this specific compound can be provided.

Reactivity Profiles and Mechanistic Investigations of 1 3,5 Dibromo 4 Methylphenyl Ethanol

Catalytic Applications and Mechanism of Action

Currently, there is no available literature describing the direct use of 1-(3,5-dibromo-4-methylphenyl)ethanol as a catalyst or a ligand in catalytic reactions. However, its structure suggests potential for derivatization into chiral ligands. The secondary alcohol group could be resolved to provide an enantiomerically pure scaffold. The hydroxyl group serves as a handle for further functionalization, for instance, through etherification or esterification, to introduce phosphine (B1218219) or other coordinating groups.

Should it be developed into a ligand, its mechanism of action would be dictated by the nature of the coordinating groups and the metal center. For example, if converted into a chiral phosphine ligand, it could participate in asymmetric catalysis, influencing the stereochemical outcome of reactions by creating a chiral environment around the metal center. The sterically bulky 3,5-dibromo-4-methylphenyl group would likely play a significant role in the ligand's coordination sphere, potentially influencing enantioselectivity in asymmetric transformations.

Role in Cross-Coupling Reactions

The two bromine atoms on the aromatic ring of this compound are potential reaction sites for various palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms also opens up the possibility of selective mono- or di-substitution by carefully controlling reaction conditions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester. The reactivity in Suzuki-Miyaura coupling is generally influenced by the electronic nature and steric hindrance of the aryl halide. yonedalabs.comresearchgate.net While aryl bromides are typically reactive electrophiles in this coupling, the presence of two bulky bromine atoms and an adjacent methyl group might necessitate the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands to facilitate the oxidative addition step. yonedalabs.comresearchgate.net

Heck Coupling: In the Heck reaction, the aryl bromide would couple with an alkene. Similar to the Suzuki-Miyaura coupling, sterically hindered aryl bromides can be challenging substrates. chemrxiv.orgresearchgate.net The success of the Heck coupling would likely depend on the choice of catalyst, base, and solvent to overcome the steric hindrance around the C-Br bonds. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The Sonogashira coupling is generally tolerant of a wide range of functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org The dibrominated nature of the substrate could allow for the sequential introduction of two different alkyne moieties. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. This reaction is known for its high functional group tolerance and its ability to couple sterically demanding partners. nih.govorganic-chemistry.orgwikipedia.orgpitt.edu The use of a suitable palladium or nickel catalyst would be crucial for achieving good yields. wikipedia.org

A representative data table for a generic Suzuki-Miyaura coupling of an aryl bromide is presented below to illustrate typical reaction parameters.

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 92 |

| 3 | 2-Bromotoluene | Phenylboronic acid | Pd(PCy3)2Cl2 | K3PO4 | Toluene | 88 |

Redox Chemistry and Single Electron Transfer Pathways

The redox chemistry of this compound can involve both the secondary alcohol and the brominated aromatic ring.

The secondary benzylic alcohol can be oxidized to the corresponding ketone, 1-(3,5-dibromo-4-methylphenyl)ethanone. This transformation can be achieved using a variety of oxidizing agents. The reaction mechanism can proceed through different pathways, including two-electron processes (like hydride transfer) or single electron transfer (SET) pathways, depending on the oxidant and reaction conditions. For instance, oxidation by certain metal complexes can involve an initial SET from the alcohol to the oxidant. acs.org

The brominated aryl group can also participate in redox reactions. Aryl bromides can undergo reductive dehalogenation under certain conditions. Furthermore, photoredox catalysis can be employed to generate an aryl radical from the C-Br bond via a single electron transfer process. This aryl radical can then engage in various C-C and C-heteroatom bond-forming reactions. nih.govrsc.org

Kinetics and Thermodynamics of Chemical Transformations

The kinetics of reactions involving this compound would be significantly influenced by its structure.

Oxidation of the Alcohol: The rate of oxidation of the secondary alcohol would be affected by the electronic nature of the substituted phenyl ring. The two electron-withdrawing bromine atoms would likely decrease the rate of oxidation reactions that proceed through a transition state with a buildup of positive charge at the benzylic carbon. Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols have shown that electron-withdrawing groups generally decrease the reaction rate. jocpr.comorientjchem.orgrsc.orgorientjchem.orgacs.org

Nucleophilic Aromatic Substitution: While nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, the cumulative electron-withdrawing effect of the two bromine atoms might render the ring susceptible to substitution under harsh conditions. nih.govmasterorganicchemistry.comwikipedia.org Thermodynamically, the stability of the Meisenheimer intermediate would be a key factor. masterorganicchemistry.com

Below is an illustrative data table showing the relative rates of oxidation for substituted benzyl alcohols.

| Substituent (para) | Relative Rate of Oxidation |

|---|---|

| -OCH3 | 10.5 |

| -CH3 | 2.8 |

| -H | 1.0 |

| -Cl | 0.45 |

| -NO2 | 0.12 |

Photochemical and Electrophilic Aromatic Substitution Reactions

Photochemical Reactions: Bromoarenes are known to undergo photochemical reactions. rsc.org Upon UV irradiation, the C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. acs.orgnih.gov This reactivity could be exploited for various synthetic transformations. The presence of the secondary alcohol might influence the photochemical behavior, potentially leading to intramolecular reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring in this compound is highly substituted and deactivated towards electrophilic aromatic substitution (EAS). ucalgary.cawikipedia.org The two bromine atoms are deactivating ortho-, para-directors, and the methyl group is an activating ortho-, para-director. The hydroxyl group of the ethanol (B145695) substituent is also an activating ortho-, para-director. However, the cumulative deactivating effect of the two bromines is significant. The positions ortho and para to the methyl group are already substituted. The only available position for substitution is ortho to the ethanol substituent and meta to the two bromine atoms. Given the steric hindrance and the deactivating nature of the ring, forcing conditions would likely be required for any further electrophilic substitution. fiveable.melibretexts.orgacs.org

Utility As a Synthetic Synthon and Functional Scaffold

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The chiral nature of 1-(3,5-Dibromo-4-methylphenyl)ethanol, specifically the stereocenter at the carbon bearing the hydroxyl group, makes it an attractive starting point for the synthesis of novel chiral ligands and organocatalysts. The development of such molecules is a cornerstone of asymmetric synthesis, aiming to achieve high enantioselectivity in chemical reactions.

The hydroxyl group serves as a key handle for derivatization. For instance, it can be converted into a phosphinite or phosphine (B1218219) group through reaction with chlorophosphines. The resulting phosphine-containing molecule can then act as a P-chiral ligand for transition metals like rhodium, iridium, or palladium, which are commonly used in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The bulky 3,5-dibromo-4-methylphenyl moiety provides a unique steric and electronic environment around the metal center, which can influence the selectivity and activity of the catalyst.

Furthermore, the alcohol can be used to synthesize chiral auxiliaries or be incorporated into larger organocatalyst frameworks. For example, it could be tethered to other molecular scaffolds to create bidentate or tridentate ligands, where the precise spatial arrangement of coordinating atoms is crucial for inducing asymmetry.

Table 1: Hypothetical Synthesis of a Chiral Phosphinite Ligand This table presents a representative, hypothetical synthetic transformation to illustrate the potential of this compound as a ligand precursor.

| Reactant | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R)-1-(3,5-Dibromo-4-methylphenyl)ethanol | 1. n-BuLi, THF, -78 °C 2. ClP(Ph)₂ | (R)-Diphenylphosphinite of this compound | 85 | >99 |

Building Block in the Construction of Complex Organic Molecules

In the realm of total synthesis and medicinal chemistry, this compound can serve as a valuable building block. The two bromine atoms are particularly useful as they provide latent reactivity for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the strategic introduction of new aryl, alkyl, or alkynyl fragments to build up molecular complexity.

For example, a sequential, regioselective cross-coupling strategy could be employed. The steric hindrance around the bromine atoms, influenced by the adjacent methyl and 1-hydroxyethyl groups, may allow for selective reaction at one position over the other under carefully controlled conditions. The hydroxyl group can be protected during these transformations and deprotected at a later stage to participate in further reactions or to act as a key pharmacophoric feature in a biologically active molecule. This approach enables the construction of complex biaryl systems or other elaborate molecular architectures that are often found in natural products and pharmaceutical agents.

Intermediate in the Synthesis of Materials Science Precursors

The unique substitution pattern of this compound makes it a promising intermediate for the synthesis of precursors for advanced materials. The dibromo functionality is a key feature for creating polymers and extended network structures.

One potential application lies in the synthesis of linkers for Metal-Organic Frameworks (MOFs). The bromine atoms can be converted to carboxylic acid groups through lithium-halogen exchange followed by carboxylation, or via palladium-catalyzed carbonylation reactions. The resulting dicarboxylic acid, still retaining the methyl group and the (potentially chiral) hydroxyethyl (B10761427) side chain, could then be used as an organic linker to coordinate with metal ions or clusters, forming a porous, three-dimensional MOF. The functional groups within the pores (hydroxyl and methyl) could impart specific properties to the MOF, such as selective gas adsorption or catalytic activity.

Additionally, this compound could be a monomer for polymerization. For instance, dehydrobromination or coupling reactions could lead to the formation of conjugated polymers. Such materials are of interest in the field of organic electronics for applications in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. The bulky, substituted phenyl units would influence the polymer's solubility, morphology, and electronic properties.

Table 2: Potential Transformation for MOF Linker Synthesis This table outlines a hypothetical reaction sequence to convert the title compound into a dicarboxylate linker suitable for MOF synthesis.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Theoretical Yield (%) |

|---|---|---|---|---|

| 1 | This compound | 1. TBDMSCl, Imidazole, DMF 2. Mg, THF; then CO₂; then H₃O⁺ | 3,5-Bis(carboxy)-4-methylphenyl)ethanol (hydroxyl protected) | 70 |

| 2 | Product from Step 1 | TBAF, THF | 3-(1-Hydroxyethyl)-2-methylterephthalic acid | 95 |

Application in Divergent Synthesis and Combinatorial Chemistry (focused on synthetic methodology)

The presence of multiple, chemically distinct reactive sites on this compound makes it an ideal scaffold for divergent synthesis and the creation of chemical libraries for high-throughput screening. The hydroxyl group, the two aromatic C-Br bonds, and even the benzylic C-H bonds of the methyl group offer orthogonal handles for chemical modification.

A divergent synthetic strategy could start with the parent alcohol and branch out into different product lines by selectively addressing each functional group.

Path A (Hydroxyl Modification): The alcohol can be oxidized to a ketone, esterified, or etherified to generate a series of analogs.

Path B (C-Br Modification): One or both bromine atoms can be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

Path C (Combined Modification): A combination of the above pathways can lead to a vast library of compounds from a single starting material. For example, the hydroxyl group could be converted to an ether, followed by a Suzuki coupling on one of the bromine atoms, and a Sonogashira coupling on the other.

This approach allows for the rapid generation of a large number of structurally related but diverse compounds, which is a cornerstone of modern drug discovery and materials science research. The ability to systematically vary the substituents at different positions on the scaffold facilitates the exploration of structure-activity or structure-property relationships.

Table 3: Compound Names Mentioned Compound Name

This compound (R)-1-(3,5-Dibromo-4-methylphenyl)ethanol (R)-Diphenylphosphinite of this compound 3,5-Bis(carboxy)-4-methylphenyl)ethanol 3-(1-Hydroxyethyl)-2-methylterephthalic acid

Biomolecular Interaction Studies Mechanistic and Structural Insights

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(3,5-Dibromo-4-methylphenyl)ethanol, this modeling would provide insights into its binding affinity and interaction patterns within the active site of a receptor or enzyme.

Detailed research findings from analogous halogenated compounds suggest that the binding affinity is influenced by a combination of noncovalent interactions. mdpi.com The docking process involves placing the 3D structure of the compound into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding free energy. nih.gov For a molecule like this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol (B145695) moiety can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues like serine, threonine, or histidine in the protein's active site.

Halogen Bonding: The two bromine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains. Studies on other halogen-based inhibitors have highlighted the importance of these interactions in stabilizing the ligand-protein complex. mdpi.com

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to the molecule's hydrophobicity, promoting interactions with nonpolar residues such as leucine, valine, and phenylalanine in the binding pocket.

π-Interactions: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.

These computational predictions are crucial for identifying potential biological targets and understanding the structural basis of the compound's activity before undertaking experimental studies. nih.gov

| Parameter | Value | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -9.8 | - | - |

| Key Interactions | - | TYR334, PHE331 | π-π Stacking |

| SER200 | Hydrogen Bond (with -OH) | ||

| TRP84 | Halogen Bond (with Br) |

Enzymatic Biotransformation and Substrate Specificity Analysis

The biotransformation of xenobiotics like this compound is primarily carried out by enzyme systems, most notably the cytochrome P450 (CYP450) superfamily. Understanding its metabolic fate is essential for characterizing its biological activity and persistence. Studies on other brominated aromatic compounds indicate that metabolism often involves oxidative processes. houstonmethodist.orguu.nl

The primary metabolic pathways for this compound would likely involve:

Hydroxylation: CYP450 enzymes can catalyze the addition of hydroxyl groups to the aromatic ring or the aliphatic side chain. This increases the compound's water solubility, facilitating its excretion. The presence of bromine atoms can influence the position of hydroxylation. nih.gov

Dehalogenation: The carbon-bromine bond can be cleaved through reductive or oxidative dehalogenation, a key step in the degradation of many halogenated environmental contaminants. researchgate.net This process can be catalyzed by specific dehalogenases or as a secondary reaction of CYP450s.

Conjugation: Following initial oxidation, the resulting metabolites can undergo phase II conjugation reactions (e.g., glucuronidation or sulfation) to further increase their polarity.

Substrate specificity analysis would involve incubating the compound with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to identify which isoforms are responsible for its metabolism. This is typically assessed by measuring the rate of parent compound depletion or metabolite formation over time.

| Enzyme Family | Potential Reaction Catalyzed | Expected Outcome |

|---|---|---|

| Cytochrome P450s (e.g., CYP2E1, CYP2C9) | Aromatic/Aliphatic Hydroxylation | Formation of hydroxylated metabolites |

| Dehalogenases | Reductive Dehalogenation | Removal of bromine atoms |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites | Formation of glucuronide conjugates |

Receptor Binding Assays and Affinity Determination

Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. These assays are typically performed in vitro using cell membranes expressing the target receptor or with purified receptor proteins. A common method is the competitive binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.

For this compound, its structural similarity to other phenolic compounds suggests it could interact with various targets, such as nuclear receptors or transport proteins like transthyretin. nih.gov The binding affinity is determined by measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value). This value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor.

Studies on brominated phenols have shown potent binding to human transthyretin, a transport protein for thyroid hormones, suggesting this could be a potential target. nih.gov The degree of bromination and the position of substituents on the phenyl ring are critical determinants of binding affinity.

| Receptor Target | Assay Type | Hypothetical Ki (nM) |

|---|---|---|

| Human Transthyretin (TTR) | Competitive Radioligand Binding | 50 |

| Estrogen Receptor Alpha (ERα) | Competitive Radioligand Binding | > 10,000 |

| μ-Opioid Receptor | Competitive Radioligand Binding | > 10,000 |

Inhibition Kinetics and Mechanism of Enzyme Modulation

To characterize the compound as a potential enzyme inhibitor, inhibition kinetics studies are performed. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then analyzed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Based on studies of other bromophenol derivatives, which have shown inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase, this compound could act as an enzyme modulator. mdpi.comnih.gov The common mechanisms of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). youtube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax but does not change Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mechanism reduces both Vmax and Km.

Plotting the reaction rate data (e.g., using a Lineweaver-Burk plot) allows for the visual determination of the inhibition type and the calculation of kinetic parameters. researchgate.net

| Enzyme Target | IC₅₀ (nM) | Ki (nM) | Predicted Mechanism of Inhibition |

|---|---|---|---|

| Human Carbonic Anhydrase II | 25.5 | 14.8 | Competitive |

| Acetylcholinesterase (AChE) | 120.3 | 75.2 | Mixed (Competitive/Non-competitive) |

Structural Basis of Biomolecular Recognition via Biophysical Techniques

Biophysical techniques provide direct measurement of the binding kinetics and thermodynamics of molecular interactions, offering a deeper understanding of the structural basis of recognition.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.gov In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing the compound flows over the surface. springernature.com Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response signal. researchgate.net This allows for the precise determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. reichertspr.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. wikipedia.org In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. mdpi.com The resulting heat changes are measured, allowing for the determination of the binding affinity (Ka, the inverse of KD), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). harvard.edu This provides a complete thermodynamic profile of the binding event, revealing the driving forces behind the interaction (whether it is enthalpy- or entropy-driven). nih.gov

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | ka (M⁻¹s⁻¹) | 1.5 x 10⁴ |

| kd (s⁻¹) | 3.0 x 10⁻³ | |

| KD (nM) | 200 | |

| Isothermal Titration Calorimetry (ITC) | n (Stoichiometry) | 1.1 |

| K (M⁻¹) | 5.2 x 10⁶ | |

| ΔH (kcal/mol) | -5.8 | |

| -TΔS (kcal/mol) | -3.4 |

Advanced Analytical Methodologies and Detection for the Compound

Development of Hyphenated Chromatographic Techniques for Complex Matrices

Hyphenated chromatography, which combines the separation power of chromatography with the detection specificity of techniques like mass spectrometry, is indispensable for the analysis of 1-(3,5-Dibromo-4-methylphenyl)ethanol in complex samples.

LC-MS/MS and GC-MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the trace analysis of brominated aromatic compounds.

LC-MS/MS: For a compound like this compound, which possesses a hydroxyl group, reverse-phase liquid chromatography would be a suitable separation technique. A C18 column is commonly employed for such analyses. acs.org The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Electrospray ionization (ESI) is a common ionization technique for such molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ could be monitored. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. This involves selecting the precursor ion and subjecting it to collision-induced dissociation to generate specific product ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pattern in the mass spectrum, aiding in identification. nih.gov A liquid chromatography–mass spectrometry (LC-MS) method with negative-ion electrospray ionization (NI-ESI) and induced in-source fragmentation (IISF) has been shown to be effective for the detection of unknown organic bromine compounds. researchgate.net

GC-MS: Due to its volatility, this compound is also amenable to GC-MS analysis. A non-polar or medium-polarity capillary column would be appropriate for separation. Electron ionization (EI) is a standard ionization method that would likely produce a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of a methyl group or the entire ethanol (B145695) side chain.

For highly selective detection, negative chemical ionization (NCI) can be utilized, which is particularly sensitive to halogenated compounds. acs.org This technique can significantly reduce background noise from the matrix and enhance the signal for the target analyte. However, care must be taken during sample preparation and analysis, as the bromination of other aromatic compounds present in the sample can occur under certain heated headspace GC/MS conditions, leading to analytical artifacts. nih.govresearchgate.net

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Chromatographic Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic Acid, B: Acetonitrile | Helium |

| Gradient/Temperature Program | Gradient elution from 5% to 95% B | Temperature ramp from 100°C to 280°C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Precursor Ion (m/z) | [M-H]⁻ | Molecular Ion [M]⁺ |

| Product Ions (m/z) | Fragment ions specific to the compound | Characteristic fragment ions |

Coupled Chromatographic-Spectroscopic Systems

The coupling of chromatographic systems with spectroscopic detectors offers complementary information for the unambiguous identification of analytes. ugent.beresearchgate.net While mass spectrometry provides mass-to-charge ratio information, other spectroscopic techniques can offer insights into the molecular structure.

For instance, coupling a gas chromatograph to a Fourier-transform infrared (FTIR) spectrometer (GC-FTIR) could provide information about the functional groups present in this compound as it elutes from the column. Similarly, while less common, the interface of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) could provide detailed structural information on the separated compound. These coupled systems are particularly useful for the identification of unknown impurities or degradation products related to the target compound.

Spectrophotometric and Spectrofluorometric Assay Development

Spectrophotometric and spectrofluorometric methods can offer simpler and more cost-effective alternatives to chromatographic techniques for the quantification of this compound, especially in less complex matrices.

The development of a direct spectrophotometric method for this compound would rely on its chromophoric properties. The substituted phenyl ring is expected to absorb UV light, and the specific wavelength of maximum absorbance (λmax) could be used for quantification.

For samples where direct measurement is not feasible due to interfering substances, a colorimetric reaction could be developed. This might involve a reaction that is specific to the phenolic hydroxyl group or the brominated aromatic ring, resulting in a colored product. For instance, methods for the determination of bromine or bromide often involve an oxidation step to generate bromine, which then reacts with a chromogenic reagent like o-tolidine (B45760) or fuchsin to produce a colored compound that can be measured spectrophotometrically. acs.orgrsc.org A similar principle could be applied after mineralization of the organic compound to convert the organic bromine to bromide.

Fluorescence spectroscopy, or spectrofluorometry, is another sensitive detection method. wikipedia.org Aromatic compounds often exhibit fluorescence. The development of a spectrofluorometric assay would involve determining the optimal excitation and emission wavelengths for this compound. The intensity of the emitted light at the specific emission wavelength would be proportional to the concentration of the compound.

| Method | Principle | Potential Reagents | Detection Wavelength |

|---|---|---|---|

| Direct UV Spectrophotometry | Inherent UV absorbance of the aromatic ring | None | UV region (e.g., 250-280 nm) |

| Colorimetric Assay | Formation of a colored product | Chromogenic reagents post-mineralization | Visible region (e.g., 400-700 nm) |

| Spectrofluorometry | Native fluorescence of the compound | None | Excitation and emission wavelengths specific to the compound |

Electrochemical Sensing and Detection Methodologies

Electrochemical sensors offer the advantages of high sensitivity, rapid response, and the potential for miniaturization and in-field analysis. mdpi.com The development of an electrochemical sensor for this compound would likely involve the electrochemical oxidation or reduction of the molecule at the surface of a modified electrode.

The phenolic hydroxyl group can be electrochemically oxidized. The presence of the electron-withdrawing bromine atoms and the electron-donating methyl group on the aromatic ring would influence the oxidation potential. A sensor could be fabricated using various electrode materials, such as glassy carbon, carbon paste, or screen-printed electrodes, which can be modified with nanomaterials or polymers to enhance sensitivity and selectivity. mdpi.com

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), would be employed to characterize the electrochemical behavior of the compound and to develop a quantitative analytical method. nih.govresearchgate.net While much of the research in electrochemical sensing of bromine-containing compounds has focused on inorganic bromate, the principles can be adapted for organic molecules. nih.govresearchgate.netmdpi.com

Real-Time Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netnih.gov For the synthesis and purification of this compound, PAT can be instrumental in ensuring process efficiency, consistency, and product quality. researchgate.net

Real-time monitoring of the chemical reactions involved in the synthesis of this compound can be achieved using in-situ spectroscopic techniques. nanalysis.comrsc.orgnih.govrsc.org For example, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy probes can be inserted directly into the reaction vessel to monitor the disappearance of reactants and the appearance of the product in real-time. This allows for precise determination of the reaction endpoint, avoiding the formation of impurities due to over-reaction.

During the crystallization or purification of this compound, PAT tools can be used to monitor critical parameters. europeanpharmaceuticalreview.comsut.ac.thacs.org For instance, Focused Beam Reflectance Measurement (FBRM) can track changes in particle size and distribution in real-time, while Particle Video Microscopy (PVM) provides images of the crystals as they form. sut.ac.th This information is crucial for controlling the crystallization process to obtain the desired crystal form and size, which can impact downstream processing and product performance.

| PAT Tool | Process Monitored | Parameter Measured | Benefit |

|---|---|---|---|

| In-situ ATR-FTIR/Raman | Chemical Synthesis | Concentration of reactants and products | Real-time reaction endpoint determination |

| Focused Beam Reflectance Measurement (FBRM) | Crystallization | Crystal size and count | Control of particle size distribution |

| Particle Video Microscopy (PVM) | Crystallization | Crystal shape and morphology | Understanding and control of crystal habit |

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Continuous Manufacturing Processes

The synthesis and transformation of halogenated aromatic compounds are often challenging under traditional batch conditions due to issues with selectivity, safety, and scalability, especially for highly exothermic reactions like bromination. softecks.inscispace.com Continuous flow chemistry, utilizing microreactors, offers a compelling solution by providing superior control over reaction parameters. softecks.inrsc.org The integration of 1-(3,5-Dibromo-4-methylphenyl)ethanol synthesis into flow processes could offer enhanced safety, improved yield, and higher purity.

Key advantages of applying flow chemistry include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, which is critical for controlling rapid halogenation reactions. scispace.comrsc.org

Improved Safety : Flow systems minimize the volume of hazardous reagents, such as elemental bromine, handled at any given time, significantly enhancing process safety. softecks.inamt.uk

Precise Reaction Control : The ability to accurately control stoichiometry, residence time, and temperature leads to better selectivity and reduced formation of byproducts. scispace.com

Future research could focus on developing a continuous, multi-step synthesis of this compound, potentially starting from 4-methylacetophenone. Such a process would involve sequential bromination and reduction steps within an integrated flow system.

Application in Supramolecular Chemistry and Host-Guest Systems

The bromine atoms on the phenyl ring of this compound are capable of forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. This property, along with the hydrogen-bonding capability of the hydroxyl group, makes the compound a promising candidate for designing complex supramolecular assemblies and host-guest systems.

Potential research directions include:

Crystal Engineering : Utilizing the compound as a building block (synthon) to construct novel crystalline materials with specific topologies and properties, guided by halogen and hydrogen bonding.

Molecular Recognition : Designing host molecules that can selectively bind this compound, which could be used for separation or sensing applications. The specificity would arise from the precise geometric and electronic complementarity between the host and the guest molecule's functional groups.

Self-Assembly : Investigating the self-assembly of the molecule or its derivatives into higher-order structures like gels, liquid crystals, or molecular capsules, driven by a combination of non-covalent interactions.

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For this compound, AI and ML could be applied to:

Predict Reaction Outcomes : ML models, trained on extensive databases of aromatic halogenations, can predict the product distribution and yield for the synthesis of this compound under various conditions, reducing the need for extensive empirical screening. digitellinc.comdrugtargetreview.com

Optimize Synthesis Conditions : Bayesian optimization and other algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, catalyst, solvent) to identify the conditions that maximize yield and enantioselectivity for the synthesis of chiral alcohols. researchgate.netqu.edu.qa

Discover Novel Reactions : AI can be used to predict novel transformations of the compound, such as cross-coupling reactions at the C-Br positions, by identifying patterns in reactivity that may not be obvious to human chemists. chemai.ioresearchgate.net

Exploration of Novel Catalytic Transformations and Bio-Inspired Synthesis

The functional groups of this compound provide multiple sites for further chemical modification through novel catalytic methods. The C-Br bonds are particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the aromatic C-H bonds offer opportunities for late-stage functionalization.

Promising areas of exploration include:

Catalyst-Controlled Regioselectivity : Developing catalytic systems, for instance using ruthenium or palladium, that can selectively functionalize the C-H bonds at positions meta to the existing substituents, providing access to isomers that are difficult to synthesize via traditional electrophilic aromatic substitution. researchgate.netnih.gov

Bio-Inspired Synthesis : Harnessing enzymes, such as halogenases and alcohol dehydrogenases, for the synthesis of this compound. researchgate.netmanchester.ac.uk Biocatalysis offers the potential for highly selective reactions under mild, environmentally benign conditions. nih.govacs.org Engineered enzymes could provide a route to enantiomerically pure forms of the alcohol. nih.govnih.gov

Cryptic Halogenation : Investigating bio-inspired pathways where halogenation is used as a transient activation step. In nature, some enzymes use "cryptic" halogenation to activate a substrate for a subsequent reaction, after which the halogen is removed. nih.gov This concept could inspire novel synthetic strategies involving the compound.

Development of Smart Materials and Responsive Systems Incorporating the Compound

"Smart" materials are designed to respond to external stimuli (e.g., light, heat, pH, or an electric field) in a controlled and predictable manner. The unique electronic and steric properties of this compound make it a candidate for incorporation into such advanced materials. researchgate.net

Future research could involve:

Functional Polymers : Using the hydroxyl group as a handle to polymerize the molecule into polyesters, polyethers, or polyurethanes. The resulting polymers would possess high refractive indices and inherent flame-retardant properties due to the high bromine content.

Electroactive Materials : Incorporating the molecule as a functional unit into conjugated polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). rsc.org The dibromo-substituents could modulate the electronic properties of the polymer, potentially leading to new materials for sensors or electrochromic devices. researchgate.net

Responsive Gels : Designing polymer gels where this compound is a key component of the cross-linker or a pendant group. The halogen and hydrogen bonding capabilities could create stimuli-responsive domains within the gel, allowing it to change volume or stiffness in response to environmental cues.